1-(4-Bromophenyl)-N-isopropylmethanesulfonamide
Overview
Description
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide is an organic compound that features a bromophenyl group attached to an isopropylmethanesulfonamide moiety
Scientific Research Applications
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is suggested that the compound may interact with its targets and cause changes that result in its antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . Inhibition of these enzymes could contribute to the mechanism of cytotoxic action of these compounds .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Another compound showed a desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei infected mice .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with acetylcholinesterase can lead to changes in enzyme activity, affecting normal nerve impulse transmission. Additionally, this compound has been observed to interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the levels of reactive oxygen species (ROS) within cells, leading to oxidative stress and subsequent cellular damage . The compound’s impact on gene expression can result in changes in the production of proteins involved in critical cellular processes, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and function. For example, the compound’s interaction with acetylcholinesterase results in enzyme inhibition, which affects the hydrolysis of acetylcholine . Additionally, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial factors in understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels within cells . For instance, it may influence the glycolytic pathway, leading to changes in the production of ATP and other metabolic intermediates. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include phenyl derivatives and dehalogenated compounds.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonamide: Lacks the isopropyl group, making it less hydrophobic.
N-Isopropylbenzenesulfonamide: Lacks the bromine atom, reducing its reactivity in substitution reactions.
4-Bromophenylmethanesulfonamide: Lacks the isopropyl group, affecting its solubility and biological activity.
Uniqueness
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide is unique due to the presence of both the bromophenyl and isopropylmethanesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-propan-2-ylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-8(2)12-15(13,14)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQSXKRPUKAPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589921 | |
Record name | 1-(4-Bromophenyl)-N-(propan-2-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950227-44-8 | |
Record name | 1-(4-Bromophenyl)-N-(propan-2-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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